N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(3-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O5S/c1-30-20-8-5-9-21(16-20)31-17-24(27)25-19-13-12-18-7-6-14-26(23(18)15-19)32(28,29)22-10-3-2-4-11-22/h2-5,8-13,15-16H,6-7,14,17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCVLFKESKZMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereochemical Control in Tetrahydroquinoline Formation
Asymmetric synthesis of the tetrahydroquinoline core necessitates chiral auxiliaries or catalysts. In one protocol, aluminum isopropoxide mediates the Meerwein-Ponndorf-Verley reduction of a ketone intermediate to yield the (2S,3S)-configured alcohol with 80% yield. This step is critical for establishing the stereochemistry required for subsequent sulfonylation and amidation.
Introduction of the Benzenesulfonyl Group
Sulfonylation of the tetrahydroquinoline amine is typically performed using benzenesulfonyl chloride under basic conditions. Pyridine or triethylamine (Et₃N) serves as a proton scavenger, facilitating the nucleophilic substitution at the amine site. For example, treatment of 1,2,3,4-tetrahydroquinolin-7-amine with benzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C yields the sulfonamide derivative with 85–90% purity.
Solvent and Temperature Optimization
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like acetonitrile enhance reaction rates by stabilizing the transition state, while lower temperatures (0–5°C) minimize side reactions such as over-sulfonylation. Post-reaction purification via recrystallization from ethyl acetate/hexane mixtures improves purity to >98%.
Amide Coupling with 3-Methoxyphenoxyacetic Acid
The final step involves coupling the sulfonylated tetrahydroquinoline with 3-methoxyphenoxyacetic acid. This is achieved through carbodiimide-mediated activation using reagents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). The reaction proceeds in anhydrous DCM or THF under nitrogen atmosphere, yielding the target acetamide after 12–24 hours.
Yield and Purity Enhancements
The use of DMAP (4-dimethylaminopyridine) as a catalyst increases coupling efficiency from 65% to 92%. Post-synthetic purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) isolates the product with >99% purity, as confirmed by HPLC.
Comparative Analysis of Synthetic Routes
The table below summarizes key reaction parameters and yields from representative protocols:
Challenges and Mitigation Strategies
Byproduct Formation During Sulfonylation
Over-sulfonylation can occur if reaction temperatures exceed 10°C. This is mitigated by strict temperature control and incremental addition of benzenesulfonyl chloride.
Epimerization During Amide Coupling
Prolonged reaction times (>24h) may lead to epimerization at the tetrahydroquinoline stereocenter. Using low-temperature conditions (0–5°C) and shorter reaction durations (12h) preserves stereochemical integrity.
Scalability and Industrial Applications
Kilogram-scale synthesis has been demonstrated using continuous-flow reactors , which enhance heat transfer and reduce reaction times by 40%. Economic evaluations indicate a 30% cost reduction compared to batch processes, primarily due to lower solvent consumption.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Production of reduced tetrahydroquinoline derivatives.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
This compound has shown promise in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: Its biological activity has been explored in the context of enzyme inhibition and receptor binding studies.
Industry: Utilized in the production of advanced materials and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Fluorinated Benzenesulfonyl Analog
Compound: N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide (MFCD08008619)
- Molecular Formula : C24H23FN2O5S
- Key Differences: A 4-fluoro substituent on the benzenesulfonyl group replaces the unsubstituted benzene ring.
- Physicochemical Properties :
Chlorophenoxy and Methoxybenzenesulfonyl Analog
Compound: 2-(4-Chlorophenoxy)-N-[1-(4-methoxybenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (CAS: 946212-58-4)
- Molecular Formula : C24H23ClN2O5S
- Key Differences: 4-Chlorophenoxy replaces the 3-methoxyphenoxy group. 4-Methoxybenzenesulfonyl substituent at position 1.
- Impact :
Acyl-Substituted Analog
Compound: 2-(3-Methoxyphenoxy)-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]acetamide (G511-0403)
- Molecular Formula : C22H26N2O4
- Key Differences: 2-Methylpropanoyl (isobutyryl) group replaces benzenesulfonyl at position 1.
- Physicochemical Properties :
Tetrahydroisoquinoline Derivatives with Alkyl/Aryl Substituents
Compounds: N-Benzyl-2-(1-substituted-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)acetamides (, Compounds 30–34)
- Structural Variations: Substituents include diethylamino, propylamino, benzylamino, and acetamido groups on the phenyl ring.
- Key Findings: Compound 33 (benzylamino substituent) showed the highest yield (82%), indicating synthetic feasibility for bulky groups. Compound 31 (propylamino) had the lowest yield (15%), highlighting challenges in introducing smaller alkyl chains .
Orexin Receptor-Targeted Derivatives
Compounds: N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-substituted-1,2,3,4-tetrahydroisoquinolin-2-yl}acetamides (, Compounds 20–24)
- Substituents: Piperidine, benzyloxy, pyridylmethoxy, and phenoxybutoxy groups at position 6.
- Biological Relevance: Compound 24 (4-phenoxybutoxy substituent) achieved 82% yield and optimal logD (~3.5), balancing solubility and receptor affinity. Pyridylmethoxy derivatives (Compounds 22–23) showed moderate yields (47–61%), suggesting steric hindrance impacts synthesis .
Pharmacokinetic and Pharmacodynamic Comparisons
| Compound | logP | Molecular Weight | Key Feature |
|---|---|---|---|
| Parent Compound | ~3.8 | 452.53 | Benzenesulfonyl, 3-methoxyphenoxy |
| Fluorinated Analog | ~4.1 | 481.52 | 4-Fluoro enhances halogen bonding |
| Chlorophenoxy Analog | ~4.5 | 487.00 | Chlorine increases hydrophobicity |
| Acyl-Substituted Analog | 3.85 | 382.46 | Improved membrane permeability |
- Receptor Selectivity :
- Sulfonyl groups (e.g., parent compound) favor orexin-1 receptor antagonism due to strong electron-withdrawing effects.
- Acylated analogs (e.g., G511-0403) may exhibit off-target activity due to reduced polarity .
Biological Activity
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, is being investigated for its antimicrobial, anti-inflammatory, and possible anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
- Molecular Formula: CHNOS
- Molecular Weight: 452.5 g/mol
- CAS Number: 946298-47-1
The compound features a benzenesulfonyl group attached to a tetrahydroquinoline core, which is further linked to a methoxyphenoxy acetamide moiety. This structural complexity suggests multiple points of interaction with biological targets.
The biological activity of this compound is believed to stem from its ability to interact with various enzymes and proteins. The benzenesulfonyl group can inhibit specific enzyme activities, while the tetrahydroquinoline structure may intercalate with DNA or modulate protein functions. This dual mechanism could contribute to its antimicrobial and anticancer effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For example:
- In vitro Studies: Compounds derived from benzenesulfonamide have demonstrated potent activity against various bacterial strains, including E. coli and S. aureus, with Minimum Inhibitory Concentrations (MICs) ranging between 6.63 mg/mL and 6.72 mg/mL .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models, similar sulfonamide derivatives have shown promising results in reducing inflammation:
- Carrageenan-induced Rat Paw Edema: Compounds showed inhibition rates of up to 94.69% at certain concentrations .
Comparative Analysis of Similar Compounds
| Compound Name | Structure | Antimicrobial Activity | Anti-inflammatory Activity | Anticancer Activity |
|---|---|---|---|---|
| N-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline | Similar core | MIC: 6.72 mg/mL against E. coli | 94.69% inhibition in edema model | IC: 6.26 μM in lung cancer cells |
| N-(benzenesulfonyl)-3-chlorobenzene-1-sulfonamide | Different substituent | Effective against S. aureus | Moderate anti-inflammatory effect | Not extensively studied |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various benzenesulfonamide derivatives, the compound displayed significant activity against common pathogens, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Assessment
Another study assessed the anti-inflammatory properties using an animal model where the compound was administered prior to inducing inflammation. Results indicated a marked reduction in swelling compared to control groups.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(3-methoxyphenoxy)acetamide, and how are they addressed?
- Methodological Answer : Synthesis involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core and coupling with the 3-methoxyphenoxy acetamide moiety. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., over-oxidation). Optimized conditions include using anhydrous solvents (e.g., DMF) and low temperatures (0–5°C) for sulfonylation, followed by HPLC monitoring to confirm intermediate purity .
Q. How is the compound structurally characterized to confirm its identity and purity?
- Methodological Answer : High-resolution techniques are critical:
- NMR : and NMR verify substituent positions (e.g., benzenesulfonyl vs. methoxyphenoxy groups). Aromatic proton signals in the δ 6.5–8.0 ppm range confirm the tetrahydroquinoline and benzene rings .
- HPLC : Purity (>95%) is assessed using a C18 column with UV detection at 254 nm .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 465.15) .
Q. What preliminary biological assays are recommended to screen this compound’s activity?
- Methodological Answer : Initial screens focus on receptor binding and enzyme inhibition:
- In vitro binding assays : Test affinity for G-protein-coupled receptors (GPCRs) or nuclear receptors (e.g., RORγ, based on structural analogs in ) using radioligand displacement .
- Cytotoxicity assays : Evaluate IC values in cancer cell lines (e.g., MCF-7, HepG2) via MTT assays .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Temperature : Lower sulfonylation temperatures (0–5°C) reduce byproducts .
- Catalysts : Additives like DMAP improve coupling efficiency in acetamide formation .
- Workup : Liquid-liquid extraction with ethyl acetate removes polar impurities, while column chromatography (silica gel, hexane/EtOAc gradient) isolates the final product .
- Data-Driven Example : A 2023 study achieved 78% yield by optimizing solvent (DMF vs. THF) and reaction time (24 hrs vs. 12 hrs) .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Contradictions often arise from conformational flexibility or impurities:
- Variable Temperature NMR : Perform at −40°C to slow rotation around the benzenesulfonyl group and simplify splitting .
- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., distinguishing tetrahydroquinoline protons from methoxyphenoxy protons) .
- Spiking Experiments : Add authentic samples of suspected impurities to identify contaminant peaks .
Q. What strategies are effective for identifying the compound’s biological targets?
- Methodological Answer : Combine computational and experimental approaches:
- Molecular Docking : Screen against receptors like RORγ (PDB ID: 4NB6) using AutoDock Vina. Structural analogs (e.g., SR1001 in ) guide target selection .
- CRISPR-Cas9 Knockout : Validate target engagement by comparing activity in wild-type vs. receptor-deficient cell lines .
- Thermal Shift Assays : Monitor protein melting shifts to confirm binding to candidate targets .
Q. How can structure-activity relationships (SAR) be systematically studied for this compound?
- Methodological Answer : Modify substituents and compare bioactivity:
- Benzenesulfonyl Group : Replace with ethanesulfonyl (see ) to assess steric effects on receptor binding .
- Methoxyphenoxy Acetamide : Vary methoxy position (3- vs. 4-substitution) and test cytotoxicity (e.g., IC shifts from 12 μM to 28 μM in ) .
- Data Table :
| Derivative | Modification | IC (μM) | Target Affinity (K) |
|---|---|---|---|
| Parent | None | 15.2 ± 1.3 | RORγ: 0.8 μM |
| Analog A | 4-OCH | 28.4 ± 2.1 | RORγ: 3.2 μM |
| Analog B | Ethanesulfonyl | 9.7 ± 0.9 | RORγ: 0.5 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
